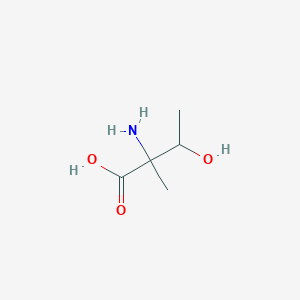

2-Amino-3-hydroxy-2-methylbutanoic acid

Description

Contextualization within α-Amino Acids and β-Hydroxy-α-Amino Acids

2-Amino-3-hydroxy-2-methylbutanoic acid holds a distinct position at the intersection of two important classes of organic compounds: α-amino acids and β-hydroxy-α-amino acids.

α-Amino Acid Classification: The molecule is classified as an α-amino acid because it possesses a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain. In this case, the side chain is a 1-hydroxyethyl group. The presence of the amino group on the α-carbon is a defining characteristic of all amino acids, the fundamental building blocks of proteins. ebi.ac.uk However, unlike the 20 common proteinogenic amino acids, this compound is not naturally incorporated into proteins during translation. wikipedia.org

β-Hydroxy-α-Amino Acid Classification: The compound is also categorized as a β-hydroxy-α-amino acid due to the presence of a hydroxyl group (-OH) on the β-carbon (the carbon atom adjacent to the α-carbon). researchgate.net This structural feature is significant as β-hydroxy-α-amino acids are integral components of numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The vicinal (adjacent) amino and hydroxyl groups are key to its chemical reactivity and its utility as a synthetic intermediate.

The dual classification of this compound underscores its unique chemical architecture, which combines the fundamental properties of an amino acid with the reactive potential of a β-hydroxy acid.

Significance of Stereochemistry in Chemical and Biological Systems

The presence of two chiral centers at the α- and β-carbons means that this compound can exist as four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific spatial arrangement of the amino and hydroxyl groups in each stereoisomer is crucial in determining its physicochemical properties and biological functions.

The stereochemistry of β-hydroxy-α-amino acids significantly influences their interactions with biological targets such as enzymes and receptors. The precise three-dimensional structure is often a prerequisite for effective binding and subsequent biological activity. nih.gov For instance, the (2S,3R) configuration may exhibit distinct biological effects compared to its (2R,3S) enantiomer or its (2S,3S) and (2R,3R) diastereomers. This stereochemical dependence is a fundamental principle in medicinal chemistry and drug design.

In synthetic chemistry, controlling the stereochemistry during the synthesis of β-hydroxy-α-amino acids is a primary challenge and a major focus of research. researchgate.net Asymmetric synthesis techniques are employed to selectively produce a desired stereoisomer, which is often essential for its intended application, for example, as a chiral auxiliary to guide the stereochemical outcome of other reactions.

Overview of Research Trajectories and Multidisciplinary Relevance

The unique structural and stereochemical properties of this compound have led to its investigation across various scientific disciplines.

Asymmetric Synthesis: The compound is a valuable chiral building block in asymmetric synthesis. Researchers utilize its inherent chirality to construct complex molecules with specific stereochemistries, which is particularly important in the synthesis of pharmaceuticals and other bioactive compounds. Its stereoisomers can be used to introduce specific chiral centers into a target molecule.

Medicinal Chemistry and Drug Discovery: As a non-proteinogenic amino acid, it is used to create peptidomimetics and novel peptide-based therapeutics. nih.govnih.gov The incorporation of such unnatural amino acids can enhance the stability, potency, and bioavailability of peptides by making them less susceptible to enzymatic degradation. nih.gov The β-hydroxy-α-amino acid motif is found in a number of natural products with antimicrobial and anti-cancer properties. researchgate.net

Biocatalysis: There is growing interest in the use of enzymes for the stereoselective synthesis of β-hydroxy-α-amino acids. researchgate.net Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure forms of these compounds. researchgate.net

The multidisciplinary relevance of this compound highlights its importance as a versatile tool in chemical and biological research, with potential applications ranging from fundamental organic synthesis to the development of new therapeutic agents.

Interactive Data Table: Properties of this compound Stereoisomers

| Property | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |

| CAS Number | 10148-74-0 nih.gov |

| Molecular Formula | C5H11NO3 nih.gov |

| Molecular Weight | 133.14 g/mol |

| Chiral Centers | 2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10148-74-0 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-amino-3-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9) |

InChI Key |

NWZTXAMTDLRLFP-UHFFFAOYSA-N |

SMILES |

CC(C(C)(C(=O)O)N)O |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O |

Origin of Product |

United States |

Stereochemical Analysis and Isomerism

Absolute and Relative Configurations of 2-Amino-3-hydroxy-2-methylbutanoic acid

The stereoisomers of this compound can be classified into two pairs of enantiomers and corresponding diastereomeric relationships between the pairs. The configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in (R) or (S) assignments.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. For this compound, the two enantiomeric pairs are (2S,3R)/(2R,3S) and (2S,3S)/(2R,3R). The (2S,3R) and (2R,3S) pair are often referred to as the threo forms. These molecules have identical physical properties except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

The (2S,3R) configuration is noted for its critical role in biological activities, including enkephalinase inhibition. Its unique three-dimensional structure allows for specific binding to enzyme active sites.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule with two or more stereocenters has a different configuration at one or more, but not all, of those centers. In this case, the (2S,3S) and (2R,3R) isomers represent the second pair of enantiomers, often termed the erythro forms.

The relationship between an isomer from the threo pair (e.g., (2S,3R)) and an isomer from the erythro pair (e.g., (2S,3S)) is diastereomeric. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

| Isomer | Configuration | Synonyms | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (2S,3R) | threo | 2-Methyl-L-threonine | C5H11NO3 | 133.15 |

| (2R,3S) | threo | 2-Methyl-D-threonine | C5H11NO3 | 133.14 |

| (2S,3S) | erythro | 2-Methyl-L-allothreonine | C5H11NO3 | 133.15 |

| (2R,3R) | erythro | 2-Methyl-D-allothreonine | C5H11NO3 | 133.15 |

Impact of Stereochemistry on Chemical Reactivity and Transformation Pathways

The stereochemistry of this compound significantly influences its chemical reactivity. The spatial orientation of the amino and hydroxyl groups in relation to the carboxylic acid and methyl group affects the molecule's stability, reaction kinetics, and the stereochemical outcome of its transformations.

One of the key applications highlighting this is its use as a chiral auxiliary in asymmetric synthesis. In this role, the defined stereochemistry of the molecule is used to guide the formation of a new stereocenter in a reactant, leading to the preferential formation of one enantiomer or diastereomer over another. The specific arrangement of substituents in isomers like the (2S,3R) form can effectively block one face of a reacting molecule, forcing an incoming reagent to attack from the less hindered side and thus ensuring a high degree of stereoselectivity.

Furthermore, the relative positions of the hydroxyl and amino groups in the threo and erythro forms can lead to different outcomes in reactions such as cyclization or intramolecular catalysis, where proximity and orientation of functional groups are paramount.

Stereochemical Specificity in Biological Interactions and Functions

The biological activity of this compound is highly dependent on its stereochemistry, as biological systems like enzymes and receptors are themselves chiral. The precise three-dimensional structure of an isomer determines its ability to bind to a specific biological target and elicit a response.

Research has shown that the (2S,3R) configuration is particularly crucial for certain biological activities. This isomer has been identified as an effective component in molecules designed to inhibit enkephalinase, an enzyme involved in pain signaling pathways. The specific orientation of the functional groups in the (2S,3R) isomer allows for optimal interaction with the amino acid residues in the enzyme's active site. Enantiomers or diastereomers with different configurations, such as (2R,3S) or the erythro forms, typically exhibit significantly reduced or altered activity because they cannot achieve the same precise fit with the target.

Advanced Synthetic Methodologies for 2 Amino 3 Hydroxy 2 Methylbutanoic Acid

Asymmetric Synthetic Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. These approaches utilize chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliary-Mediated Strategies (e.g., Evans Oxazolidinone Methodology)

Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org Among the most powerful and widely used are the Evans oxazolidinone auxiliaries, which are typically derived from readily available amino alcohols. nih.govsantiago-lab.com In this methodology, the chiral oxazolidinone is acylated with a carboxylic acid derivative to form a chiral imide. santiago-lab.comharvard.edu The geometry of the subsequent enolate formation is controlled by the substituent on the oxazolidinone, and the auxiliary's steric bulk then shields one face of the enolate, directing the approach of an electrophile to the opposite face. wikipedia.orgharvard.edursc.org After the asymmetric transformation, the auxiliary is cleaved under mild conditions, yielding the chiral product and allowing the auxiliary to be recovered. wikipedia.orgsantiago-lab.com

The aldol (B89426) reaction is a powerful method for C-C bond formation and is particularly well-suited for constructing the β-hydroxy-α-amino acid framework. The use of titanium enolates derived from N-acylated Evans oxazolidinones allows for highly diastereoselective aldol additions. nih.gov The reaction typically involves deprotonation of the N-acyl imide followed by transmetalation to generate a titanium enolate. This enolate then reacts with an aldehyde or ketone. nih.govacs.org The stereochemical outcome is dictated by the chelated transition state assembly, which is influenced by the chiral auxiliary. For the synthesis of 2-Amino-3-hydroxy-2-methylbutanoic acid, a plausible route involves the titanium enolate of an N-propionyl oxazolidinone reacting with acetone.

Research has shown that titanium enolates of chiral esters can undergo aldol reactions with various aldehydes, yielding anti-aldol products with excellent diastereoselectivity. nih.gov The reactions are often carried out at low temperatures (-78 °C) and may involve pre-complexation of the aldehyde with titanium tetrachloride (TiCl₄) to enhance reactivity and selectivity. nih.gov

Table 1: Diastereoselective Aldol Reactions with Titanium Enolates

| Chiral Auxiliary/Substrate | Aldehyde | Conditions | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|

| cis-1-Arylsulfonamido-2-indanol propionate (B1217596) ester | Isovaleraldehyde | TiCl₄, CH₂Cl₂ -78 °C | >98:2 | 91 |

| cis-1-Arylsulfonamido-2-indanol propionate ester | Acetaldehyde (B116499) | TiCl₄, CH₂Cl₂ -78 °C | 96:4 | 85 |

This table presents data for a highly effective chiral auxiliary in anti-aldol reactions, demonstrating the principle of the methodology. nih.gov

An alternative to the aldol reaction for installing the β-hydroxy group is the direct stereoselective hydroxylation of a pre-formed enolate. This approach involves generating a chiral enolate, as described above, and treating it with an electrophilic oxygen source. The chiral auxiliary directs the hydroxylation to one face of the enolate. A common method for this transformation is the Sharpless asymmetric aminohydroxylation, which can install both the amino and hydroxyl groups across a double bond with high stereocontrol. nih.gov For a substrate already containing the amino functionality, direct hydroxylation of an enolate derived from an N-protected 2-amino-2-methylbutanoic acid attached to a chiral auxiliary would be a viable strategy.

Catalytic Asymmetric Hydrogenation Utilizing Chiral Ligands

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereocenters. wikipedia.org This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, enabling the enantioselective addition of hydrogen to a prochiral substrate. wikipedia.orgmdpi.com

For the synthesis of β-hydroxy-α-amino acids, a common strategy is the hydrogenation of a β-keto-α-amino ester derivative. internationaljournalssrg.org For this compound, the substrate would be methyl 2-(acylamino)-2-methyl-3-oxobutanoate. The hydrogenation of the ketone function, catalyzed by a complex such as a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system, can produce the desired β-hydroxy product with high diastereo- and enantioselectivity. internationaljournalssrg.org The choice of the ligand enantiomer ((R)- or (S)-BINAP) determines the absolute stereochemistry of the newly formed hydroxyl-bearing center.

Table 2: Asymmetric Hydrogenation for Synthesis of β-Hydroxy-α-Amino Acid Derivatives

| Substrate | Catalyst System | Key Parameters | Product Configuration | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 4-phenyl-2-chloro-3-oxobutyrate | Ru-BINAP complex | H₂ pressure, solvent | (2S,3S) | High | Good |

This table illustrates the application of Ru-BINAP and related catalysts in generating chiral hydroxy-amino acid precursors with high stereocontrol. wikipedia.orginternationaljournalssrg.org

Stereoselective Esterification and Hydrolysis Routes

Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. For amino acids, this often involves the use of hydrolase enzymes, such as lipases or proteases, which can selectively catalyze the esterification of one enantiomer or the hydrolysis of an ester of one enantiomer in a racemic mixture. acs.org

In a potential route for this compound, a racemic mixture of its methyl ester could be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme would selectively act on one enantiomer (e.g., the (2R,3S)-ester), converting it to the corresponding carboxylic acid. The unreacted ester (e.g., the (2S,3R)-ester) can then be separated from the acid and subsequently hydrolyzed under standard chemical conditions to yield the enantiopure product. The efficiency of the resolution is determined by the selectivity of the enzyme.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions with exceptional stereo-, regio-, and chemoselectivity. researchgate.net

Several classes of enzymes are applicable to the synthesis of this compound. Transaminases are capable of converting a keto acid into an amino acid by transferring an amino group from a donor molecule like L-alanine. nih.govnih.gov A chemoenzymatic route could involve an initial aldol addition to form a 4-hydroxy-2-oxo acid, followed by a stereoselective transamination to install the α-amino group. nih.gov

Aldolases can also be used to catalyze the key C-C bond-forming step, and recent research has focused on developing tandem reactions where an aldol addition is followed by an in-situ transamination. nih.gov Furthermore, hydroxylase enzymes offer a direct method for the stereoselective hydroxylation of C-H bonds in amino acid precursors. mdpi.com For instance, engineered cytochrome P450 monooxygenases or Fe(II)/α-ketoglutarate-dependent dioxygenases can introduce hydroxyl groups with high selectivity, providing a direct biological route to the β-hydroxy functionality. nih.govmdpi.com

Table 3: Biocatalytic Approaches to Chiral Amino Acid Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantage |

|---|---|---|---|---|

| Transaminase | Reductive Amination | 4-hydroxy-2-oxo acid | γ-Hydroxy-α-amino acid | High stereoselectivity for amine group |

| Aldolase (B8822740) | Aldol Addition | Pyruvate + Aldehyde | 4-hydroxy-2-oxo acid | C-C bond formation under mild conditions |

This table summarizes enzymatic strategies applicable to the synthesis of the structural motifs found in the target molecule. nih.govmdpi.com

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution has emerged as a powerful strategy for obtaining enantiomerically pure forms of this compound from racemic mixtures. This approach leverages the high stereoselectivity of enzymes to differentiate between enantiomers, offering a greener and more efficient alternative to classical chemical resolution methods. Hydrolases and transaminases are two key classes of enzymes employed for this purpose.

Lipases, particularly Candida antarctica lipase B (CAL-B), are widely utilized for the kinetic resolution of racemic amino acids and their derivatives through the selective hydrolysis of corresponding esters. nih.gov The process for resolving racemic this compound typically involves a two-step procedure. First, the racemic amino acid is converted into an ester derivative, such as a methyl or ethyl ester. Subsequently, this racemic ester is subjected to enzymatic hydrolysis.

The lipase selectively catalyzes the hydrolysis of one of the ester enantiomers, leaving the other unreacted. nih.govmdpi.com For instance, CAL-B can preferentially hydrolyze the (2R,3S)-ester, resulting in the formation of the (2R,3S)-acid while the desired (2S,3R)-ester remains intact. The unreacted ester can then be separated from the hydrolyzed acid and subsequently hydrolyzed under basic conditions to yield the enantiomerically enriched (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid. The efficiency of this kinetic resolution is notable, though the theoretical maximum yield for the desired enantiomer is 50%.

| Parameter | Performance Metric |

| Enzyme | Candida antarctica lipase B (CAL-B) |

| Process | Kinetic Resolution via Ester Hydrolysis |

| Theoretical Max. Conversion | 45–50% |

| Enantiomeric Excess (ee) | 92–95% (single cycle); >99% (iterative cycles) |

Transaminases, or aminotransferases, offer another sophisticated enzymatic route for the asymmetric synthesis of chiral amino acids. researchgate.netnih.gov These pyridoxal (B1214274) phosphate-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid acceptor. nih.gov This transformation is highly stereoselective, allowing for the production of a specific enantiomer of the target amino acid. researchgate.net

In the context of this compound, a transaminase-mediated process would involve the stereoselective amination of a prochiral keto-acid precursor, 3-hydroxy-2-keto-3-methylbutanoic acid. By selecting an appropriate transaminase, either (R)- or (S)-selective, it is possible to synthesize the desired enantiomer with high optical purity. This method is a key component of systems biocatalysis, where multiple enzymes are combined in a one-pot cascade to produce valuable chiral compounds from simple starting materials. researchgate.net

Engineered Enzymatic Pathways for Enantioselective Production

Moving beyond single-enzyme resolutions, significant advancements have been made in engineering entire metabolic pathways within microorganisms like Escherichia coli for the de novo synthesis of non-canonical amino acids. nih.govresearchgate.net This synthetic biology approach involves designing and constructing artificial multi-enzyme cascades to convert simple feedstocks into complex, high-value chiral molecules. researchgate.netmdpi.com

The production of enantiopure this compound can be achieved by assembling a pathway comprising several enzymes. For instance, a pathway could be designed starting from a common metabolite. A series of enzymatic reactions, catalyzed by engineered or newly discovered enzymes such as aldolases, dehydrogenases, and transaminases, would sequentially modify the substrate to build the target molecule. researchgate.netresearchgate.net This approach allows for high yields and enantiomeric purity, as the stereochemistry is controlled at each enzymatic step. By optimizing enzyme expression levels and reaction conditions, researchers can achieve significant production titers, laying the groundwork for industrial-scale biomanufacturing of this valuable amino acid. researchgate.netnih.gov

Solid-Phase Synthetic Strategies and Peptide Chemistry Integration

This compound is a valuable building block in peptide synthesis due to its unique structure. Its incorporation into peptide chains is facilitated by solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. peptide2.comaltabioscience.com To prevent unwanted side reactions during coupling, the reactive functional groups of the amino acids, particularly the alpha-amino group, must be temporarily protected. altabioscience.compeptide.com The two most common protecting group strategies in SPPS are based on the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. peptide.comiris-biotech.de

The Fmoc/tBu strategy is the most widely used method in modern SPPS due to its milder reaction conditions. altabioscience.comnih.gov In this approach, the alpha-amino group of this compound is protected with the base-labile Fmoc group. iris-biotech.depeptide.com The reactive side chains of other amino acids in the peptide sequence are protected with acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.deresearchgate.net

The synthesis cycle involves:

Deprotection: The Fmoc group is removed from the resin-bound amino acid using a secondary amine base, typically a solution of piperidine (B6355638) in an organic solvent. peptide.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amino group on the growing peptide chain. researchgate.net

Washing: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The key advantage of this method is its orthogonality; the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups. peptide.compeptide.com At the end of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

The Boc/Bzl strategy is an older, yet still relevant, method for SPPS. iris-biotech.de Here, the alpha-amino group of this compound is protected with the acid-labile Boc group. chemimpex.com Side-chain functional groups are typically protected with groups that are stable to the acid used for Boc removal but are cleaved by a much stronger acid, such as benzyl (B1604629) (Bzl) ethers or esters. peptide.com

The Boc-SPPS cycle involves:

Deprotection: The Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide2.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base.

Coupling: The next Boc-protected amino acid is activated and coupled to the growing chain. peptide2.com

After the entire peptide has been assembled, the final cleavage from the resin and removal of all side-chain protecting groups is accomplished using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide2.comgoogle.com While effective, the harsh conditions required for final cleavage can sometimes lead to side reactions, making the Fmoc strategy preferable for many applications. nih.gov

| Feature | Fmoc Protection Strategy | Boc Protection Strategy |

| Alpha-Amino Protection | 9-fluorenylmethoxycarbonyl (Fmoc) peptide.com | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., Piperidine) peptide.com | Acid-labile (e.g., TFA) peptide2.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) researchgate.net | Strong-acid labile (e.g., Bzl) peptide.com |

| Final Cleavage | Strong acid (e.g., TFA) iris-biotech.de | Very strong acid (e.g., HF) peptide2.com |

| Key Advantage | Orthogonal protection, milder conditions altabioscience.com | Effective for complex sequences altabioscience.com |

Other Emerging Synthetic Protocols (e.g., Biologically Catalyzed Routes)

The pursuit of greener and more efficient synthetic methods for complex chiral molecules like this compound has led to the exploration of biocatalysis. Enzymatic routes offer the potential for high stereoselectivity and milder reaction conditions compared to traditional chemical syntheses. A significant development in this area is the use of aldolase enzymes, which catalyze aldol additions to form new carbon-carbon bonds with a high degree of stereochemical control.

A key enzyme with potential for the synthesis of α-alkylated-β-hydroxy-α-amino acids is α-methylserine aldolase. Research has identified and characterized an α-methylserine aldolase from Ralstonia sp. strain AJ110405 that facilitates the synthesis of α-methyl-L-serine. nih.govasm.org This enzyme catalyzes the reversible aldol addition of formaldehyde (B43269) to the α-carbon of L-alanine. nih.govnih.gov

The gene encoding this α-methylserine aldolase has been cloned and expressed in Escherichia coli, enabling its use as a whole-cell biocatalyst. nih.govasm.org This approach simplifies the process by eliminating the need for enzyme purification. The enzyme demonstrates strict stereoselectivity, producing optically pure α-methyl-L-serine from L-alanine and formaldehyde. nih.govnih.gov Notably, the enzyme does not require tetrahydrofolate as a cofactor, which is often necessary for similar hydroxymethyltransferases. nih.gov

One of the challenges in the enzymatic synthesis of α-methyl-L-serine is substrate inhibition by formaldehyde. nih.gov Studies have shown that while the production of α-methyl-L-serine increases with formaldehyde concentration up to a certain point, higher concentrations lead to a significant decrease in the conversion yield due to enzyme inhibition. nih.gov This necessitates careful control of substrate concentrations during the reaction to achieve optimal product yields. nih.gov

While the direct synthesis of this compound using this specific enzyme with acetaldehyde as the aldehyde substrate has not been explicitly detailed in the provided research, the successful synthesis of α-methyl-L-serine provides a strong proof-of-concept for the biocatalytic production of α-alkylated β-hydroxy amino acids. The substrate specificity of α-methylserine aldolase suggests that it or engineered variants could potentially accept other aldehydes, such as acetaldehyde, to produce the desired this compound.

The broader class of threonine aldolases has also been investigated for the synthesis of various β-hydroxy-α-amino acids. acs.orgorganic-chemistry.orgnih.govnih.gov These enzymes catalyze the aldol reaction between glycine (B1666218) and a range of aldehydes. While typically used for the synthesis of non-α-alkylated amino acids, engineered threonine aldolases are emerging as versatile tools for creating more complex amino acid structures. acs.orgorganic-chemistry.orgnih.govnih.gov This ongoing research into aldolase engineering opens up possibilities for developing novel biocatalysts tailored for the specific and efficient synthesis of this compound and its stereoisomers.

Interactive Data Table: Enzymatic Synthesis of α-Methyl-L-Serine

| Enzyme | Source Organism | Substrates | Product | Key Findings |

| α-Methylserine Aldolase | Ralstonia sp. AJ110405 | L-Alanine, Formaldehyde | α-Methyl-L-serine | High stereoselectivity; No THF cofactor required; Inhibited by high formaldehyde concentrations. nih.govasm.orgnih.gov |

Chemical Transformations and Derivatization Studies

Reactions of the Amino Functionality

The primary amino group in 2-amino-3-hydroxy-2-methylbutanoic acid is a key site for chemical modification, readily undergoing common reactions such as acylation and alkylation.

Acylation: The amino group can be acylated to form amides using various acylating agents. A common method involves the use of acetic anhydride (B1165640) in an acidic medium, such as glacial acetic acid, to produce the corresponding N-acetyl derivative. This reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the anhydride. The use of an acidic environment protonates the amino group, which might seem counterintuitive, but it helps to control the reactivity and prevent over-acylation.

Another important acylation reaction is the introduction of protecting groups, which are essential for peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino functionality. The synthesis of N-Boc-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) in a suitable solvent such as a mixture of water and dioxane. chemicalbook.com

Alkylation: The amino group can also be alkylated to introduce various alkyl substituents. N-methylation, for instance, can be achieved by reacting the amino acid with methyl iodide in the presence of a base. To achieve selective N-alkylation without affecting other functional groups, it is often necessary to first protect the carboxylic acid and hydroxyl groups. For example, N-tosyl protected amino acids can be methylated using methyl iodide and a base. researchgate.net

Reactions of the Hydroxyl Functionality

The secondary hydroxyl group on the β-carbon of this compound provides another avenue for chemical modification, primarily through esterification and etherification reactions.

Esterification (O-Acylation): The hydroxyl group can be esterified to form O-acyl derivatives. A notable example is the synthesis of acetoxy derivatives. The chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, which protonate the more nucleophilic amino group, thereby favoring reaction at the hydroxyl group. chembk.com For instance, treatment with acetyl chloride in a mixture of hydrochloric acid and glacial acetic acid can yield the O-acetyl derivative. nih.gov

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. To apply this to this compound, the amino and carboxylic acid groups would likely need to be protected to prevent side reactions.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is readily transformed into esters and amides, which are fundamental reactions in organic synthesis and peptide chemistry.

Esterification: The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using reagents like thionyl chloride followed by an alcohol. A convenient method for the preparation of amino acid methyl esters involves the use of methanol (B129727) in the presence of trimethylchlorosilane. mdpi.com

Amide Bond Formation: The carboxylic acid functionality is crucial for the formation of peptide bonds. This is typically achieved by activating the carboxylic acid with a coupling agent to facilitate its reaction with the amino group of another amino acid or peptide. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Oxidation, Reduction, and Substitution Reactions

The functional groups of this compound can also be subjected to oxidation, reduction, and substitution reactions to further diversify its chemical space.

Oxidation: The secondary alcohol can be oxidized to a ketone. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a mild and effective method for this transformation, compatible with many other functional groups. masterorganicchemistry.compeptide.comuci.edumasterorganicchemistry.comnih.gov This reaction would yield 2-amino-3-keto-2-methylbutanoic acid.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. masterorganicchemistry.comnih.govresearchgate.netorgsyn.orgucalgary.cayoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. This would result in the formation of 2-amino-2-methylbutane-1,3-diol.

Substitution Reactions: While not as common for the core structure, substitution reactions can be performed on derivatives. For instance, after conversion of the hydroxyl group to a good leaving group (e.g., a tosylate), it could be displaced by a nucleophile in an Sₙ2 reaction.

Synthesis of Chemically Modified Analogs

The chemical transformations discussed above enable the synthesis of a wide array of modified analogs of this compound.

Functional Group Variations (e.g., Acetoxy Derivatives, Boc-protected amino group)

As previously mentioned, acetoxy derivatives can be synthesized through the selective O-acylation of the hydroxyl group under acidic conditions. chembk.comnih.gov The Boc-protected analog is a key intermediate in peptide synthesis and is prepared by reacting the amino acid with di-tert-butyl dicarbonate. chemicalbook.com These derivatives are often commercially available and serve as versatile building blocks.

| Derivative | Synthetic Method | Key Reagents |

| Acetoxy Derivative | O-Acylation | Acetyl chloride, HCl, Glacial acetic acid nih.gov |

| Boc-protected Amino Group | N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base chemicalbook.com |

Complex Derivatives and Peptide Conjugates

The strategic use of protecting groups allows for the incorporation of this compound into peptide chains. The 9-fluorenylmethoxycarbonyl (Fmoc) group is another common N-protecting group used in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net In SPPS, an Fmoc-protected version of the amino acid is coupled to a resin-bound peptide chain. The Fmoc group is then removed with a mild base (like piperidine), and the next Fmoc-protected amino acid is coupled. This cycle is repeated to build the desired peptide sequence.

The synthesis of a peptide conjugate, such as (2-Amino-3-hydroxy-2-methylbutanoyl)-Gly-Pro-Arg, would involve the coupling of Fmoc-protected this compound to a resin-bound Gly-Pro-Arg tripeptide, followed by deprotection. The stability of peptides containing Gly-Pro-Arg sequences has been studied, indicating the potential for creating stable and biologically active conjugates. mdpi.com

| Derivative/Conjugate | Synthetic Method | Key Reagents/Techniques |

| Fmoc-protected derivative | N-Fmoc Protection | Fmoc-Cl or Fmoc-OSu, Base |

| Peptide Conjugate | Solid-Phase Peptide Synthesis (SPPS) | Fmoc-protected amino acid, Coupling agents (e.g., HCTU), Piperidine (B6355638), Resin uci.edu |

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the stereoisomers of 2-Amino-3-hydroxy-2-methylbutanoic acid and quantifying their relative amounts. This allows researchers to determine the purity and enantiomeric or diastereomeric excess of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the direct separation of the enantiomers and diastereomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Commonly used CSPs for this purpose include crown ether-based and polysaccharide-based columns. For instance, a crown ether-based column like CROWNPAK CR(+) can achieve separation using an acidic mobile phase, which enhances the interaction between the primary amine of the analyte and the CSP. ankara.edu.tr Polysaccharide-based columns can also be used, often in a reversed-phase mode with a mobile phase consisting of a mixture of water, an organic modifier like methanol (B129727), and an acid such as formic acid to improve peak shape and resolution. sigmaaldrich.com The choice of column and mobile phase is critical for achieving baseline separation of all four possible stereoisomers.

Table 1: Illustrative Chiral HPLC Parameters for Stereoisomer Separation This table is a composite representation based on typical methods for similar compounds and does not represent a single specific published analysis.

| Parameter | Condition A: Crown Ether CSP | Condition B: Polysaccharide CSP |

|---|---|---|

| Column | CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) | Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1 M Perchloric Acid (HClO₄) in Water | Water:Methanol:Formic Acid (50:50:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm or Mass Spectrometry |

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, though it requires a chemical modification step known as derivatization. Due to the low volatility of this amino acid, it must be converted into a more volatile form before it can be analyzed by GC. sigmaaldrich.com

The most common derivatization method is silylation, which involves reacting the analyte with a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). wvu.eduresearchgate.net This process replaces the active hydrogen atoms on the amino, hydroxyl, and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. wvu.edu The resulting derivatives are volatile and thermally stable, making them suitable for GC analysis. tcichemicals.com When coupled with a mass spectrometer (GC-MS), this method provides not only quantification but also structural information based on the fragmentation patterns of the derivatives. For example, silylated amino acids often show characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com

An alternative to direct chiral HPLC is the indirect approach, which involves derivatizing the amino acid with a chiral derivatizing agent (CDA). This reaction converts the enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. nih.govspringernature.com

A widely used CDA is Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogues like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). uni-giessen.demdpi.com The amino group of this compound reacts with the CDA to form stable diastereomeric adducts. uni-giessen.de These adducts can then be separated by reversed-phase HPLC and detected with high sensitivity by UV absorbance or mass spectrometry. nih.govnih.gov This method is particularly useful for determining the absolute configuration of amino acids in trace amounts. uni-giessen.de Similarly, Mosher's acid derivatives have been used to determine the absolute stereochemistry of related β-hydroxy acids via HPLC analysis.

Table 2: Common Chiral Derivatizing Agents (CDAs) and Their Applications

| Derivatizing Agent | Abbreviation | Reactive Group Targeted | Typical Analytical Method |

|---|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary/Secondary Amines | Reversed-Phase HPLC-UV/MS |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary/Secondary Amines | Reversed-Phase HPLC-UV/MS |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary/Secondary Amines | Reversed-Phase HPLC-UV/MS |

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are essential for confirming the covalent structure and determining the three-dimensional arrangement (stereochemistry) of the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. In the context of this compound, ¹H-NMR is particularly insightful. The presence of two chiral centers means that protons that might appear chemically equivalent in a simpler, achiral molecule can become non-equivalent.

This phenomenon is known as diastereotopicity. masterorganicchemistry.commasterorganicchemistry.com For example, if a CH₂ group were adjacent to one of the chiral centers, its two protons would be diastereotopic and would likely exhibit distinct chemical shifts and coupling patterns. In this compound, the local chemical environments of the protons on the two methyl groups (one at C2 and one on the ethyl side chain) are influenced by the configuration of both chiral centers (C2 and C3). This can lead to complex splitting patterns and distinct chemical shifts that are characteristic of a specific stereoisomer. Analysis of these signals, along with 2D NMR techniques like COSY and HSQC, allows for the complete assignment of the proton and carbon signals and provides crucial information for stereochemical assignment. youtube.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light. Since chiral molecules interact differently with these two types of light, each stereoisomer of this compound will produce a unique CD spectrum. rsc.org

This technique is highly sensitive to the stereochemistry of the molecule. The sign (positive or negative) and magnitude of the CD signals (Cotton effects) at specific wavelengths are characteristic of the absolute configuration of the chiral centers. nih.gov In some cases, the CD exciton (B1674681) chirality method is employed, where the molecule is derivatized with a chromophore to produce strong and predictable CD signals that can be directly related to its absolute configuration. nih.gov Recent studies on the closely related 3-hydroxy-2-methylbutanoic acid have shown that a series of CD spectra can be used with multivariate regression models to accurately predict the complete stereoisomer composition of a mixture, highlighting the power of CD in complex stereochemical analysis. nih.gov

Polarimetry for Optical Activity Assessment

Polarimetry is a critical analytical technique for the characterization of chiral molecules such as this compound. This method measures the rotation of plane-polarized light as it passes through a sample containing a chiral substance. The ability to rotate this light is known as optical activity, a property inherent to molecules that are non-superimposable on their mirror images.

The structure of this compound contains two chiral centers (at carbons C2 and C3), which means it can exist as four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Each of these stereoisomers is optically active, with the exception of any meso compounds, though none are possible for this structure. The two pairs of enantiomers, ((2S,3R) and (2R,3S)) and ((2S,3S) and (2R,3R)), are of particular interest in polarimetric analysis.

The fundamental principle of polarimetry in the context of this compound is that enantiomers rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org One enantiomer will be dextrorotatory (rotating light clockwise, designated by a (+) sign), while its mirror image will be levorotatory (rotating light counter-clockwise, designated by a (-) sign). nih.gov Diastereomers, which are stereoisomers that are not mirror images of each other (e.g., (2S,3R) and (2S,3S)), will have different specific rotation values.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation using the substance's concentration and the path length of the light through the sample. libretexts.org This value is a characteristic physical property for a given chiral molecule under specific conditions (i.e., temperature, solvent, and wavelength of light, typically the sodium D-line at 589 nm).

In research, the asymmetric synthesis of β-hydroxy α-amino acids is a significant field, and polarimetry is an indispensable tool for verifying the success of such syntheses. nih.gov It is used to determine the stereochemical outcome of a reaction and to measure the enantiomeric excess (ee) or diastereomeric excess (de) of the product, which quantifies its purity in terms of stereoisomers. While various synthetic strategies for this class of amino acids have been developed, detailed polarimetry data for the specific stereoisomers of this compound are not extensively detailed in readily available scientific literature. However, the technique remains a standard method for confirming the identity and chiral integrity of these compounds in any synthetic or analytical endeavor.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Amino-3-hydroxy-2-methylbutanoic acid focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. Due to the presence of multiple rotatable bonds, the molecule possesses significant conformational flexibility, which is crucial for its biological function and chemical reactivity.

Conformational search engines and computational methods are employed to explore the vast conformational space of the molecule to identify energetically stable conformations. researchgate.net These methods, which can be based on force fields, semi-empirical calculations, or machine learning potentials, help in locating the global energy minimum and other low-energy conformers that are likely to be populated under physiological conditions. researchgate.net The analysis of the potential energy surface provides a detailed map of the conformational landscape, revealing the energy barriers between different conformations and the preferred spatial arrangements of the amino, hydroxyl, methyl, and carboxylic acid groups. This information is fundamental for understanding how the molecule presents itself for interaction with other molecules, such as enzymes or receptors.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. nih.gov These calculations provide a detailed description of the electron distribution within the molecule, which is key to understanding its stability and chemical reactivity. nih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is invaluable for predicting how the molecule will interact with other charged or polar species. nih.gov

Atomic Charges and Fukui Functions: These calculations provide insights into the local reactivity of different atoms within the molecule, predicting which sites are most susceptible to nucleophilic or electrophilic attack. nih.gov

These theoretical analyses help rationalize the molecule's behavior in chemical reactions and biological processes. nih.gov

In Silico Studies of Molecular Interactions

In silico methods are instrumental in studying how this compound interacts with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein, such as an enzyme or a receptor. nih.govresearchgate.net For this compound, docking studies can elucidate how it fits into the active site of an enzyme or the binding pocket of a receptor. researchgate.net

The process involves generating a multitude of possible binding poses and scoring them based on various criteria, such as intermolecular forces (hydrogen bonds, electrostatic interactions, van der Waals forces) and geometric complementarity. The results can reveal key amino acid residues in the protein that are critical for the interaction and highlight the specific functional groups on the ligand responsible for binding. The unique stereochemistry of the compound plays a crucial role in determining its binding mode and affinity.

Following docking studies, more advanced computational methods can be used to predict the binding affinity (i.e., the strength of the interaction) between this compound and its biological target. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to calculate the binding free energy.

These predictions help in understanding the specificity of the molecule for a particular target. By comparing the calculated binding affinities for different stereoisomers or analogs, researchers can computationally assess how structural modifications influence binding potency and selectivity. The stereochemistry, particularly the (2S,3R) configuration, is known to confer unique properties that distinguish it from other isomers, a factor that is critical in determining binding specificity.

Simulations of Reaction Mechanisms and Stereoselectivity

Computational simulations are vital for elucidating the detailed mechanisms of chemical reactions involving this compound, including its synthesis and metabolism. By modeling the reaction pathways, researchers can identify transition states, intermediates, and the associated energy barriers.

These simulations are particularly important for understanding and predicting the stereoselectivity of reactions. For example, in asymmetric synthesis, computational models can help explain why a particular stereoisomer is formed preferentially. mdpi.com By calculating the energies of different transition states leading to different stereochemical outcomes, it is possible to rationalize the observed product distribution. This predictive capability is essential for designing more efficient and selective synthetic routes to obtain enantiomerically pure forms of the compound.

Biological Relevance and Role in Natural Systems

Occurrence in Biological Pathways and Metabolites

The presence of 2-Amino-3-hydroxy-2-methylbutanoic acid and structurally similar compounds is noted in various natural products and metabolic processes, highlighting its biochemical significance.

The β-hydroxy/amino acid structural motif is a common feature in many bioactive depsipeptides produced by marine cyanobacteria, such as hantupeptins and trungapeptins. The specific stereochemistry of these units is crucial for their biological activity.

In the context of fermented beverages like wine, related hydroxy acids and their corresponding esters contribute significantly to the aroma profile. ives-openscience.eunih.gov While not the amino acid itself, compounds like ethyl 2-hydroxy-3-methylbutanoate (B1261901) and ethyl 2-hydroxy-4-methylpentanoate (B1259815) are formed during fermentation and aging. nih.govoeno-one.euresearchgate.net These esters, particularly certain chiral versions, are considered natural enhancers of fruity aromas in red wines. ives-openscience.eu Their concentration can increase over time through the chemical esterification of their corresponding acids, which are produced by yeast metabolism. ives-openscience.eunih.gov The levels of these compounds can vary based on the grape variety, suggesting a difference in the availability of their precursors. oeno-one.eu

This compound is structurally related to the branched-chain amino acids (BCAAs) valine and isoleucine. chembk.comwikipedia.org The catabolism of BCAAs is a critical metabolic pathway in many organisms. wikipedia.orgresearchgate.net The initial step for all three BCAAs is a reversible transamination reaction, catalyzed by branched-chain aminotransferases, to form their corresponding branched-chain α-keto acids (BCKAs). nih.govmdpi.com

In the specific catabolism of isoleucine, it is converted to the α-keto acid 2-keto-3-methylvalerate (KMV). mdpi.com This is followed by an irreversible oxidative decarboxylation step, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which converts the BCKAs into acyl-CoA derivatives. wikipedia.orgresearchgate.net These derivatives then enter subsequent pathways that resemble fatty acid oxidation, ultimately feeding into the tricarboxylic acid (TCA) cycle. nih.gov The breakdown of isoleucine, for example, can lead to the production of (S)-2-methylbutanoic acid, a valuable chiral compound with applications in pharmaceuticals and agrochemicals. researchgate.net

Several hydroxy acids structurally related to this compound are found as endogenous metabolites in mammals, often as by-products of BCAA catabolism. nih.gov

One notable example is 3-hydroxyisobutyrate (B1249102) (3-HIB), an intermediate in the valine catabolic pathway that can be secreted from the mitochondrial matrix and detected in plasma. mdpi.comnih.gov Increased production of 3-HIB has been linked to the regulation of metabolic flexibility. mdpi.com Other related hydroxy acids that can be released from their CoA adducts during BCAA oxidation include 3-hydroxy-2-methylbutyric acid and 3-hydroxyisovaleric acid. nih.gov Additionally, 3-hydroxy-3-methylhexanoic acid (HMHA) has been identified as a key component of human axillary odor, formed from precursors secreted by apocrine glands. wikipedia.org

| Compound Name | Origin / Pathway |

| 3-Hydroxyisobutyrate (3-HIB) | Intermediate in valine catabolism. mdpi.comnih.gov |

| 3-Hydroxy-2-methylbutyric acid | By-product of BCAA oxidation. nih.gov |

| 3-Hydroxyisovaleric acid | By-product of BCAA oxidation. nih.gov |

| 3-Hydroxy-3-methylhexanoic acid (HMHA) | Component of human axillary odor. wikipedia.org |

| 2-Hydroxy-3-methylbutanoic acid | Valine precursor. medchemexpress.com |

| 3-Hydroxybutanoic acid (β-hydroxybutyrate) | Ketone body produced from fatty acid oxidation. mdpi.com |

Biochemical Functionality

The specific chemical structure and chirality of this compound and its derivatives make them valuable components in chemical synthesis.

Derivatives of this amino acid serve as important building blocks in the synthesis of pharmaceuticals. For instance, Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a key derivative used in peptide synthesis to create complex and biologically active therapeutic peptides. chemimpex.com Its unique structure allows for the introduction of specific functionalities that can be tailored for various applications in medicinal chemistry. chemimpex.com Similarly, (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid is a crucial intermediate in the industrial production of effective antibiotic medicines like carbapenems and penems. google.com Enantiomerically pure derivatives are also in high demand in drug design, where they can act as bioisosteres for proteinogenic amino acids like leucine. mdpi.com

The defined stereochemistry of this compound makes it an excellent chiral synthon—a starting molecule whose chirality is used to control the stereochemistry of subsequent reactions. This is critical in the asymmetric synthesis of complex natural products and their analogs. google.com For example, the absolute stereochemistry of the β-hydroxy acid units in marine cyanobacterial depsipeptides like hantupeptins was determined through their synthesis, which relies on diastereoselective asymmetric methods using such chiral synthons. The ability to use these molecules to construct specific stereoisomers is fundamental in creating bioactive compounds with precise three-dimensional structures. google.com

Role as Enzyme Modulator or Inhibitor

This compound, a chiral non-proteinogenic amino acid, possesses structural features that enable it to interact with various enzymes. As a structural analog of natural amino acids, it can act as a competitive inhibitor for enzymes involved in amino acid metabolism. By binding to the active site, it can block the natural substrate, leading to an alteration of metabolic pathways. This inhibitory action is being explored for its potential therapeutic benefits in managing metabolic disorders. For instance, derivatives of related β-hydroxy-α-amino acids have shown efficacy as inhibitors of enzymes like enkephalinase.

Incorporation into Peptides for Conformational Control and Stability

The incorporation of non-proteinogenic amino acids like this compound into peptide chains is a key strategy in modern peptide design. ias.ac.innih.gov Peptides composed solely of natural amino acids are often highly flexible and susceptible to rapid degradation by proteases, limiting their therapeutic potential. nih.govnih.gov Introducing residues with unique stereochemistry and functional groups can impose significant conformational constraints on the peptide backbone. ias.ac.innih.gov

The α-methyl group in this compound, for example, restricts the allowable regions of conformational space, reducing the peptide's flexibility. researchgate.net This pre-organization into a more defined structure, such as a helix or β-turn, can enhance binding affinity to its biological target. ias.ac.innih.gov Furthermore, this structural rigidity increases resistance to enzymatic degradation, thereby prolonging the peptide's biological activity. nih.gov The β-hydroxy/amino acid structural unit is a common feature in many bioactive depsipeptides derived from marine cyanobacteria, highlighting its natural prevalence in structurally stable molecules.

Table 1: Advantages of Incorporating this compound into Peptides

| Property | Effect of Incorporation | Mechanism | Reference |

|---|---|---|---|

| Conformational Stability | Increased Rigidity | The α-methyl group restricts dihedral angles (φ, ψ), forcing the peptide into a more defined secondary structure. | researchgate.net |

| Biological Activity | Potentially Increased | A fixed conformation can lead to a higher binding affinity for a specific receptor or enzyme. | nih.gov |

| Enzymatic Stability | Increased Resistance to Degradation | The non-standard structure is not easily recognized by proteases, increasing the peptide's half-life. | nih.gov |

| Receptor Specificity | Enhanced | Reduced flexibility minimizes off-target binding by presenting a single, optimized conformation. | nih.gov |

Interaction with Biomolecules and Mechanisms of Action

Enzyme and Receptor Binding Studies

The biological activity of this compound is fundamentally tied to its interaction with biomolecular targets like enzymes and receptors. The molecule's functional groups—the α-amino, α-carboxyl, β-hydroxyl, and α-methyl groups—are crucial for these interactions. The amino and carboxyl groups can form salt bridges and hydrogen bonds, while the hydroxyl group is an excellent hydrogen bond donor and acceptor. The methyl group can participate in hydrophobic or van der Waals interactions within the binding pocket of a target protein.

Studies on analogous compounds demonstrate how these interactions occur. For example, in research on N-methyl-D-aspartate (NMDA) receptor agonists, the α-amino acid portion of the molecule is essential for binding, forming key hydrogen bonds with residues in the receptor's binding site. frontiersin.org Similarly, this compound would be expected to orient itself within a binding pocket to maximize these favorable interactions, anchoring it to the target biomolecule.

Stereochemical Influence on Binding Affinity and Specificity

Stereochemistry is a critical determinant of the biological activity of this compound. The molecule contains two chiral centers (at the C2 and C3 positions), meaning it can exist as four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific three-dimensional arrangement of the functional groups is vital for precise docking into a chiral biological target like an enzyme's active site or a receptor's binding pocket.

Research has consistently shown that different enantiomers or diastereomers of a compound can have vastly different biological activities. One isomer may bind with high affinity and act as a potent inhibitor or agonist, while another may have significantly lower affinity or even interact with a different target altogether. The synthesis of specific stereoisomers, such as the (2S,3R) or (2R,3S) forms, is therefore essential for studying and harnessing the compound's intended biological effects. biosynth.com The specific (2S,3R) configuration, for instance, has been noted as being critical for certain bioactivities.

Table 2: Potential Stereoisomers of this compound

| Stereoisomer | C2 Configuration | C3 Configuration | Potential Biological Significance |

|---|---|---|---|

| (2S, 3R) | S | R | Often a biologically active configuration in related compounds. |

| (2R, 3S) | R | S | May exhibit different or diminished activity compared to the (2S, 3R) isomer. |

| (2S, 3S) | S | S | Stereochemistry can dictate unique binding properties and metabolic pathways. |

| (2R, 3R) | R | R | May be inactive or interact with different biological targets. |

Modulation of Target Activity (Inhibition or Activation)

By binding to a target biomolecule, this compound can modulate its activity, acting as either an inhibitor or an activator depending on the specific context and target.

Inhibition: When acting as an inhibitor, the compound typically binds to the active site of an enzyme, preventing the natural substrate from binding. This competitive inhibition slows or stops the enzymatic reaction. This mechanism is particularly relevant for enzymes in metabolic pathways where the compound can mimic the natural substrate.

Activation: In other scenarios, the compound might bind to an allosteric site on an enzyme or receptor. This binding can induce a conformational change that enhances the protein's activity, a process known as allosteric activation. While less commonly documented for this specific compound, it remains a plausible mechanism of action for modulating protein function.

The ultimate effect—inhibition or activation—is dictated by the specific target protein and the precise stereochemistry of the amino acid isomer.

Coordination Chemistry and Metal Complexation

Synthesis of Coordination Compounds

The synthesis of coordination compounds involving 2-Amino-3-methylbutanoic acid has been accomplished through reactions with transition metal salts in aqueous or aqueous-ethanolic solutions. scirp.orgresearchgate.net The general approach involves heating a mixture of the metal salt and the amino acid ligand to facilitate complex formation, often resulting in the precipitation of the desired coordination compound. scirp.orgresearchgate.net

Coordination compounds of 2-Amino-3-methylbutanoic acid have been successfully synthesized with transition metal ions such as Chromium(III) and Oxovanadium(IV). scirp.orgscirp.org

Chromium(III) Complex : The synthesis of the bis(2-amino-3-methylbutanoic acid)chromium(III) complex was achieved by reacting an aqueous solution of chromium(III) chloride hexahydrate with an aqueous ethanolic solution of 2-Amino-3-methylbutanoic acid. scirp.orgresearchgate.net The reaction mixture was heated for two hours, yielding a pink precipitate. scirp.orgresearchgate.net

Oxovanadium(IV) Complex : The bis(2-amino-3-methylbutanoic acid)oxovanadium(IV) complex was prepared by reacting Vanadium(IV) oxide sulphate with 2-Amino-3-methylbutanoic acid. scirp.orgresearchgate.net This reaction produced a pink precipitate. scirp.orgresearchgate.net

In these syntheses, the metal-to-ligand ratio employed was 1:2. scirp.orgscirp.org

Further synthetic work has focused on creating mixed ligand complexes, also known as adducts, by introducing a secondary ligand into the reaction. scirp.orgscirp.org Bidentate secondary ligands like 1,10-Phenanthroline and Ethylenediamine have been used to form ternary complexes with the metal ions and 2-Amino-3-methylbutanoic acid. scirp.orgscirp.org

The general procedure involves heating the metal salt with both the primary ligand (2-Amino-3-methylbutanoic acid) and the secondary ligand (1,10-Phenanthroline or Ethylenediamine). scirp.orgresearchgate.net

Chromium(III) Mixed Ligand Complexes :

Reacting Chromium(III) chloride hexahydrate with 2-Amino-3-methylbutanoic acid and 1,10-Phenanthroline yielded a dark green precipitate. scirp.org

A similar reaction with Chromium(III) chloride hexahydrate, 2-Amino-3-methylbutanoic acid, and Ethylenediamine monohydrate produced a light pink precipitate. scirp.orgresearchgate.net

Oxovanadium(IV) Mixed Ligand Complexes :

The reaction of Vanadyl sulphate, 2-Amino-3-methylbutanoic acid, and 1,10-Phenanthroline resulted in a grey precipitate. scirp.orgscirp.org

A grey precipitate was also obtained when Vanadyl sulphate was reacted with 2-Amino-3-methylbutanoic acid and Ethylenediamine monohydrate. scirp.orgscirp.org

Structural Characterization of Metal Complexes

The structures of these coordination compounds were investigated using various analytical techniques, including infrared and electronic spectrophotometry, to propose their geometries and understand the ligand coordination modes. scirp.orgscirp.org

Based on analytical data, specific geometries have been proposed for the synthesized complexes. scirp.orgscirp.org

Chromium(III) Complexes : An octahedral geometry is proposed for all the Chromium(III) complexes, including the binary complex with 2-Amino-3-methylbutanoic acid and the mixed ligand complexes. scirp.orgscirp.org It is suggested that in addition to the amino acid and other ligands, two water molecules coordinate to the Cr(III) ion to complete the octahedral sphere. scirp.orgscirp.org

Oxovanadium(IV) Complexes : A square pyramid geometry was proposed for the bis(2-amino-3-methylbutanoic acid)oxovanadium(IV) complex and its 1,10-phenanthroline adduct. scirp.orgscirp.org However, for the oxovanadium(IV) ethylenediamine adduct, a distorted octahedral geometry was suggested. scirp.orgscirp.org

| Complex | Proposed Geometry |

|---|---|

| bis(2-amino-3-methylbutanoic acid)chromium(III) | Octahedral |

| Cr(III) with 2-amino-3-methylbutanoic acid and 1,10-Phenanthroline | Octahedral |

| Cr(III) with 2-amino-3-methylbutanoic acid and Ethylenediamine | Octahedral |

| bis(2-amino-3-methylbutanoic acid)oxovanadium(IV) | Square Pyramid |

| VO(IV) with 2-amino-3-methylbutanoic acid and 1,10-Phenanthroline | Square Pyramid |

| VO(IV) with 2-amino-3-methylbutanoic acid and Ethylenediamine | Distorted Octahedral |

Amino acids most commonly coordinate to metal ions as bidentate ligands, utilizing the nitrogen atom of the amino group and an oxygen atom from the carboxylate group to form a stable five-membered chelate ring. wikipedia.org

2-Amino-3-methylbutanoic acid : In the synthesized complexes, it is proposed that 2-Amino-3-methylbutanoic acid coordinates in a bidentate fashion. scirp.org Evidence from infrared spectroscopy, specifically the shifts in the vibrational frequencies of the amino (N-H) and carboxylate (COO⁻) groups upon complexation, supports this mode of coordination. scirp.orgscirp.org The coordination involves the nitrogen atom of the amino group and one oxygen atom of the carboxylate group. scirp.org

Secondary Ligands :

1,10-Phenanthroline : This ligand coordinates in a bidentate manner through its two heteroaromatic nitrogen atoms. scirp.org

Ethylenediamine : It also acts as a bidentate ligand, coordinating via the two nitrogen atoms of its amino groups. scirp.org

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of these coordination compounds provide insight into their electronic structure and the oxidation state of the central metal ion. These properties were studied through electronic spectroscopy and magnetic susceptibility measurements. scirp.orgscirp.org

Magnetic moment measurements support the proposed structures and oxidation states of the metal ions. researchgate.net For instance, the magnetic properties of Oxovanadium(IV) complexes are consistent with the d¹ electronic configuration of the Vanadium(IV) ion. journalajocs.com Similarly, the properties of the Cr(III) complexes are indicative of its electronic configuration. researchgate.net

| Compound | Proposed Molecular Formula | Magnetic Moment (BM) |

|---|---|---|

| [Cr(L1)₂(H₂O)₂] | CrC₁₀H₂₄N₂O₆ | 3.80 |

| [Cr(L1)(L2)(H₂O)₂] | CrC₁₇H₂₂N₃O₄ | 3.82 |

| [Cr(L1)(L3)(H₂O)₂] | CrC₇H₂₂N₃O₄ | 3.84 |

| [VO(L1)₂] | VC₁₀H₂₂N₂O₅ | 1.72 |

| [VO(L1)(L2)] | VC₁₇H₁₉N₃O₃ | 1.74 |

| [VO(L1)(L3)(H₂O)] | VC₇H₂₁N₃O₄ | 1.75 |

*L1 = 2-amino-3-methylbutanoic acid, L2 = 1,10-phenanthroline, L3 = ethylenediamine. Data sourced from Aiyelabola et al. (2020). researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-hydroxy-2-methylbutanoic acid, and how can stereochemical purity be ensured?

- Methodology :

- Use chiral precursors (e.g., (S)-2-hydroxy-3-methylbutanoic acid derivatives) to control stereochemistry during synthesis. Employ asymmetric catalysis or enzymatic resolution for enantiomeric purity .

- Monitor reaction progress via HPLC with chiral columns, referencing retention times against standards like γ-hydroxybutyrate analogs for validation .

- Confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), cross-referencing with PubChem data (InChI key: NGEWQZIDQIYUNV-BYPYZUCNSA-N) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- Determine solubility using water and organic solvents (e.g., ethanol, DMSO) under controlled pH conditions. Compare with structurally similar compounds like 2-hydroxy-3-methylbutanoic acid .

- Measure pKa via potentiometric titration, referencing CRC Handbook data for analogous amino acids (e.g., 2-Amino-4-hydroxybutanoic acid: pKa ~2.3 and ~9.8) .

- Analyze thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology :

- Use LC-MS/MS with deuterated internal standards to enhance sensitivity. Validate against calibration curves in whole blood or plasma .

- Employ derivatization (e.g., with dansyl chloride) for fluorescence detection in HPLC, ensuring detection limits ≤1 µg/mL .

Advanced Research Questions

Q. How does stereochemistry influence the biochemical reactivity of this compound in enzymatic systems?

- Methodology :

- Conduct kinetic studies using enantiomerically pure forms (e.g., (R)- vs. (S)-isomers) with enzymes like dehydrogenases or transaminases. Monitor reaction rates via UV-Vis spectroscopy .

- Compare results with structurally related compounds (e.g., (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid) to identify steric or electronic effects .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodology :

- Re-evaluate experimental conditions (e.g., solvent purity, temperature control) using standardized protocols from NIST or CRC Handbook .

- Perform computational modeling (DFT or MD simulations) to predict thermodynamic parameters, validating against experimental data .

Q. What experimental designs are suitable for studying the metabolic pathways of this compound in vivo?

- Methodology :

- Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic flux in model organisms. Analyze metabolites via NMR or high-resolution orbitrap MS .

- Compare pathways with γ-hydroxybutyrate (GHB), noting similarities in oxidation or conjugation reactions .

Q. How can conflicting bioactivity data (e.g., receptor binding vs. cytotoxicity) be systematically addressed?

- Methodology :

- Apply dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects. Use statistical tools (e.g., ANOVA with post-hoc tests) to validate reproducibility .

- Investigate off-target interactions via proteomic profiling or molecular docking studies, referencing structural analogs like 3-Amino-2-hydroxy-4-phenylbutanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.